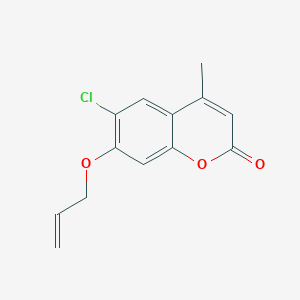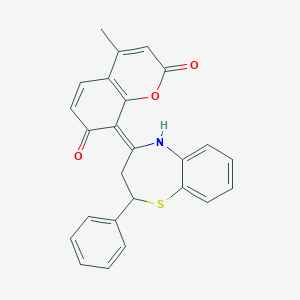![molecular formula C20H15ClN4O2S2 B304753 6-(4-chlorobenzylidene)-5-imino-2-[(2-phenoxyethyl)sulfanyl]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B304753.png)
6-(4-chlorobenzylidene)-5-imino-2-[(2-phenoxyethyl)sulfanyl]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(4-chlorobenzylidene)-5-imino-2-[(2-phenoxyethyl)sulfanyl]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one, commonly known as CTPI, is a novel compound with potential applications in scientific research. CTPI is a member of the thiadiazolo[3,2-a]pyrimidin-7-one family, which has shown promising results in various fields of research.
作用机制
The mechanism of action of CTPI is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation, oxidative stress, and cancer progression. CTPI has also been shown to modulate the expression of certain genes and proteins involved in these processes.
Biochemical and Physiological Effects
Studies have shown that CTPI has significant biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in various animal models. CTPI has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In addition, CTPI has been reported to improve cognitive function and reduce the symptoms of neurological disorders in animal models.
实验室实验的优点和局限性
One advantage of using CTPI in lab experiments is its high potency and selectivity. CTPI has been shown to have a higher potency and selectivity compared to other compounds in the thiadiazolo[3,2-a]pyrimidin-7-one family. However, one limitation of using CTPI is its low solubility in water, which may affect its bioavailability and pharmacokinetics.
未来方向
There are several future directions for research on CTPI. One area of interest is the development of more efficient and scalable synthesis methods for CTPI. Another area of interest is the investigation of CTPI's role in the treatment of other neurological disorders, such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, further studies are needed to elucidate the mechanism of action of CTPI and its potential applications in other fields of research, such as immunology and infectious diseases.
Conclusion
In conclusion, CTPI is a novel compound with potential applications in scientific research. Its high potency and selectivity make it an attractive candidate for further investigation. CTPI has shown promising results in various fields of research, including anti-inflammatory, antioxidant, and anti-cancer properties. Further studies are needed to fully understand the mechanism of action of CTPI and its potential applications in other fields of research.
合成方法
The synthesis of CTPI involves the reaction of 2-[(2-phenoxyethyl)sulfanyl]-5,6-dihydro-4H-[1,3,4]thiadiazine with 4-chlorobenzaldehyde in the presence of acetic acid and sodium acetate. The resulting product is then treated with ammonium acetate to obtain CTPI. The yield of this method is reported to be around 60%.
科学研究应用
CTPI has shown potential in various fields of scientific research. It has been studied for its anti-inflammatory, antioxidant, and anti-cancer properties. CTPI has also been investigated for its role in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
属性
产品名称 |
6-(4-chlorobenzylidene)-5-imino-2-[(2-phenoxyethyl)sulfanyl]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
|---|---|
分子式 |
C20H15ClN4O2S2 |
分子量 |
442.9 g/mol |
IUPAC 名称 |
(6E)-6-[(4-chlorophenyl)methylidene]-5-imino-2-(2-phenoxyethylsulfanyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C20H15ClN4O2S2/c21-14-8-6-13(7-9-14)12-16-17(22)25-19(23-18(16)26)29-20(24-25)28-11-10-27-15-4-2-1-3-5-15/h1-9,12,22H,10-11H2/b16-12+,22-17? |
InChI 键 |
AQTJAQOGNKUOIC-QNISKULHSA-N |
手性 SMILES |
C1=CC=C(C=C1)OCCSC2=NN3C(=N)/C(=C\C4=CC=C(C=C4)Cl)/C(=O)N=C3S2 |
SMILES |
C1=CC=C(C=C1)OCCSC2=NN3C(=N)C(=CC4=CC=C(C=C4)Cl)C(=O)N=C3S2 |
规范 SMILES |
C1=CC=C(C=C1)OCCSC2=NN3C(=N)C(=CC4=CC=C(C=C4)Cl)C(=O)N=C3S2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![ethyl 8-methyl-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxylate](/img/structure/B304678.png)

![8-chloro-N,N-diethyl-1-(2-phenylvinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B304680.png)

![2-[2-(4-Chlorophenyl)vinyl]-3-(4-morpholinyl)quinoxaline](/img/structure/B304685.png)

![2-methyl-7-(2-thienyl)-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine](/img/structure/B304688.png)

![(8E)-8-[8-chloro-2-(3,4-dimethoxyphenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene]-4-methylchromene-2,7-dione](/img/structure/B304690.png)

